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Cat. No.: B15571709 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with information to interpret the results of the TAS-205 (pizuglanstat) Phase 3

REACH-DMD trial for Duchenne muscular dystrophy (DMD).

Frequently Asked Questions (FAQs)
Q1: What was the outcome of the Phase 3 REACH-DMD trial?

The Phase 3 REACH-DMD trial, which evaluated the efficacy and safety of TAS-205 in patients

with Duchenne muscular dystrophy (DMD), did not meet its primary endpoint.[1][2][3] For the

ambulatory cohort, there was no significant difference in the mean change from baseline to 52

weeks in the "time to rise from the floor" between the TAS-205 and placebo groups.[1][4]

Following this outcome, both the ambulatory and non-ambulatory cohorts of the trial have been

discontinued.[4] Detailed results from the study are expected to be presented at a future

academic conference.[1][3][4]

Q2: What is the mechanism of action for TAS-205?

TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin D synthase

(HPGDS).[1][4] In DMD, the absence of functional dystrophin protein leads to chronic muscle

damage and inflammation. HPGDS is an enzyme that produces prostaglandin D2 (PGD2), a

mediator that is believed to exacerbate the inflammatory response in the muscles of DMD

patients.[5][6] By selectively inhibiting HPGDS, TAS-205 aims to reduce PGD2 levels, thereby
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mitigating inflammation-driven muscle necrosis and slowing the decline in motor function.[4][6]

This mechanism is independent of the specific type of dystrophin gene mutation.[6]

Q3: Why was "time to rise from the floor" chosen as the primary endpoint for the Phase 3 trial?

The "time to rise from the floor" is a functional assessment that measures the time it takes for

an individual to stand up from a supine position on the floor. It is considered a relevant

measure of muscle strength and function in DMD. Studies have shown that the time to rise

from the floor can be an early prognostic factor for disease progression and is highly correlated

with other functional measures like the 6-minute walk test (6MWT).[7][8] For boys with DMD

over the age of 7, this measure has been shown to be a predictor of changes in 6MWT

performance over 12 months, making it a valuable endpoint for clinical trials assessing

therapeutic efficacy.[8][9]

Q4: Given the Phase 2 results showed a trend in slowing the decline in the 6-Minute Walk Test,

why might the Phase 3 trial have failed?

While the Phase 2 trial showed a non-statistically significant trend towards slower decline in the

6-Minute Walk Distance (6MWD) for patients receiving TAS-205 compared to placebo, several

factors could explain the negative outcome of the Phase 3 trial.[2][10]

Different Primary Endpoint: The Phase 3 trial used "time to rise from the floor" as the primary

endpoint, whereas Phase 2 used the 6MWD.[1][10] While related, these tests measure

different aspects of muscle function, and an effect seen in one may not translate to the other.

Statistical Power: The Phase 2 study was an early, exploratory trial with a small sample size

and was not powered to demonstrate statistical significance.[10] The trend observed may not

have been a true drug effect.

Patient Population and Disease Progression: The natural history of DMD progression can be

highly variable.[7] Differences in the baseline characteristics or rate of progression of the

patients enrolled in the Phase 3 trial compared to the Phase 2 trial could have influenced the

outcome.

Efficacy Threshold: It is possible that the biological effect of TAS-205, while potentially

reducing inflammation, was not potent enough to translate into a clinically meaningful and
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statistically significant improvement in a functional motor task like rising from the floor over a

52-week period.

Q5: What were the key safety findings for TAS-205?

In the early Phase 2 trial, TAS-205 demonstrated a favorable safety profile.[5][10] There were

no obvious differences in the incidence of adverse events between the treatment and placebo

groups, and no specific adverse drug reactions attributable to TAS-205 were observed.[10][11]

Safety information from the non-ambulatory cohort of the Phase 3 REACH-DMD study has not

yet been released.[4][12]

Quantitative Data Summary
Detailed quantitative results from the Phase 3 REACH-DMD trial have not yet been publicly

released. The data presented below is from the preceding Phase 2 clinical trial

(NCT02752048).[10][11]

Table 1: Patient Demographics and Baseline Characteristics (Phase 2 Trial)

Characteristic Placebo (n=12)
TAS-205 Low Dose
(n=11)

TAS-205 High Dose
(n=12)

Mean Age (years) 8.2 8.2 8.3

Mean Weight (kg) 29.5 30.5 31.0

Mean 6MWD (meters) 385.4 400.5 370.8

Concomitant Steroid

Use
83.3% 81.8% 75.0%

Data sourced from the

Phase 2 trial

publication.[10]

Table 2: Efficacy Results (Phase 2 Trial at 24 Weeks)
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Endpoint Placebo (n=10)
TAS-205 Low Dose
(n=11)

TAS-205 High Dose
(n=11)

Primary Endpoint:

Change in 6MWD

from Baseline

(meters)

Mean Change (SE) -17.0 (17.6) -3.5 (20.3) -7.5 (11.2)

Mean Difference from

Placebo (95% CI)
- 13.5 (-43.3 to 70.2) 9.5 (-33.3 to 52.4)

p-value vs Placebo - 0.625 0.646

SE = Standard Error;

CI = Confidence

Interval. Data sourced

from the Phase 2 trial

publication.[10]

Experimental Protocols & Methodologies
1. TAS-205 Mechanism of Action: HPGDS Inhibition

TAS-205 is designed to selectively inhibit the hematopoietic prostaglandin D synthase

(HPGDS) enzyme. This reduces the synthesis of prostaglandin D2 (PGD2), a key inflammatory

mediator implicated in the pathology of DMD muscle.
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Inflammatory Cascade in DMD Muscle

Therapeutic Intervention

Arachidonic Acid Prostaglandin H2 (PGH2)COX Enzymes HPGDS Enzyme Prostaglandin D2 (PGD2)
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Muscle Necrosis

TAS-205 (Pizuglanstat)
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Caption: TAS-205 inhibits the HPGDS enzyme, blocking PGD2 production.

2. Phase 3 REACH-DMD Trial Workflow

The REACH-DMD trial was a randomized, double-blind, placebo-controlled study conducted in

Japan.[1]
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Screening & Enrollment

Randomization

Treatment Phase (52 Weeks)

Primary Endpoint Assessment

Patient Population:
Male DMD Patients

Age ≥ 5 years

Inclusion/Exclusion Criteria Met
(e.g., Time to Rise 3-10s)

Randomization (N=82)

TAS-205
(Oral, Twice Daily)

Placebo
(Oral, Twice Daily)

Mean Change from Baseline
in Time to Rise from the Floor

Click to download full resolution via product page

Caption: Workflow of the Phase 3 REACH-DMD ambulatory cohort trial.

3. Key Efficacy Assessments: Methodology

Time to Rise from the Floor:

Objective: To measure the time required for a patient to stand up from a lying (supine)

position on the floor.
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Procedure: The patient starts by lying flat on their back on the floor. On the command

"Go," a stopwatch is started. The patient is instructed to stand up as quickly as possible.

The watch is stopped when the patient is upright with feet flat on the floor. The use of the

Gowers' maneuver (using hands to "walk up" the legs) is permitted. The time taken is

recorded in seconds. The test is typically performed by a certified evaluator to ensure

consistency.[13]

6-Minute Walk Test (6MWT):

Objective: To assess functional mobility and endurance by measuring the maximum

distance a patient can walk in 6 minutes.

Procedure: The test is conducted on a hard, flat surface along a marked course. Patients

are instructed to walk as far as possible in 6 minutes without running. They are allowed to

slow down and rest as needed, but the timer continues. A trained evaluator provides

standardized encouragement. The total distance walked in meters is recorded. This was

the primary endpoint of the Phase 2 study.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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